molecular formula C8H10N4OS B12936133 [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-07-4

[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

Cat. No.: B12936133
CAS No.: 14133-07-4
M. Wt: 210.26 g/mol
InChI Key: PPHKAJISFSYMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Ethylthio)-9H-purin-9-yl)methanol: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of an ethylthio group at the 6-position and a methanol group at the 9-position of the purine ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Ethylthio)-9H-purin-9-yl)methanol typically involves the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process starting from simple precursors such as formamide and glycine. These precursors undergo cyclization and subsequent functionalization to form the purine core.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the purine derivative with ethanethiol in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Attachment of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction. This involves the reaction of the purine derivative with formaldehyde in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of (6-(Ethylthio)-9H-purin-9-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (6-(Ethylthio)-9H-purin-9-yl)methanol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The ethylthio group can be substituted with other nucleophiles such as amines or halides. This reaction typically requires the presence of a suitable catalyst or base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, sodium iodide, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or halogenated purine derivatives.

Scientific Research Applications

(6-(Ethylthio)-9H-purin-9-yl)methanol: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives. Its unique functional groups allow for further chemical modifications.

    Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-(Ethylthio)-9H-purin-9-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The ethylthio group can enhance the compound’s binding affinity to these targets, while the methanol group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (6-Methylthio-9H-purin-9-yl)methanol: Similar structure but with a methylthio group instead of an ethylthio group.

    (6-(Ethylthio)-9H-purin-9-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

    (6-(Ethylthio)-9H-purin-9-yl)amine: Similar structure but with an amine group instead of a methanol group.

Uniqueness

  • The presence of both the ethylthio and methanol groups in (6-(Ethylthio)-9H-purin-9-yl)methanol provides unique chemical properties that can be exploited in various applications. The combination of these functional groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industry.

Properties

CAS No.

14133-07-4

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

(6-ethylsulfanylpurin-9-yl)methanol

InChI

InChI=1S/C8H10N4OS/c1-2-14-8-6-7(9-3-10-8)12(5-13)4-11-6/h3-4,13H,2,5H2,1H3

InChI Key

PPHKAJISFSYMPB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=NC2=C1N=CN2CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.